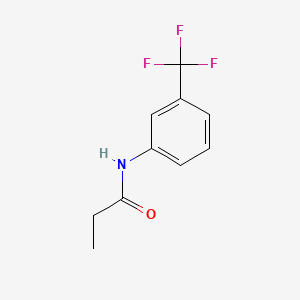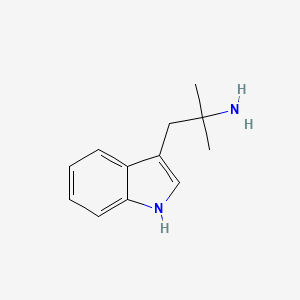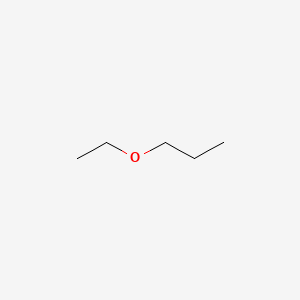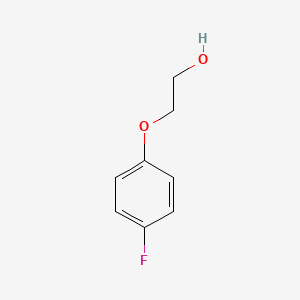
2-(4-Fluorophenoxy)ethanol
Übersicht
Beschreibung
2-(4-Fluorophenoxy)ethanol is an organic compound with the molecular formula C8H9FO2. It is a colorless to pale yellow liquid that is used in various chemical applications. The compound is characterized by the presence of a fluorine atom attached to a phenoxy group, which is further connected to an ethanol moiety. This structure imparts unique chemical properties to the compound, making it valuable in different fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(4-Fluorophenoxy)ethanol can be synthesized through several methods. One common synthetic route involves the reaction of ethylene carbonate with 4-fluorophenol. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of this compound .
Another method involves the use of ethylene oxide and 4-fluorophenol. This reaction is catalyzed by a base such as sodium hydroxide, and the reaction conditions include moderate temperatures and pressures to ensure the efficient formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production while maintaining high purity and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Fluorophenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(4-fluorophenoxy)acetaldehyde or 2-(4-fluorophenoxy)acetic acid, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to 2-(4-fluorophenoxy)ethane.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation, while amines are used for amination reactions.
Major Products
Oxidation: 2-(4-Fluorophenoxy)acetaldehyde, 2-(4-Fluorophenoxy)acetic acid
Reduction: 2-(4-Fluorophenoxy)ethane
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorophenoxy)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(4-Fluorophenoxy)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-(4-Fluorophenoxy)phenyl)ethanol
- 4-Fluorophenol
- 2-(4-Fluorophenoxy)ethane
- 2-(4-Fluorophenoxy)acetic acid
Uniqueness
2-(4-Fluorophenoxy)ethanol is unique due to its specific structural features, such as the presence of a fluorine atom and a phenoxy group. These features confer distinct chemical and biological properties, making it more reactive and selective in various applications compared to its analogs .
Eigenschaften
IUPAC Name |
2-(4-fluorophenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJLZIVJYUVYTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341604 | |
| Record name | 2-(4-Fluorophenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2924-66-5 | |
| Record name | 2-(4-Fluorophenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-(4-Fluorophenoxy)ethanol a promising antifungal agent?
A1: The research paper highlights that this compound demonstrated significant antifungal activity against several fungi, including Aspergillus flavus and Helminthosporium oryzae, as well as four species known to cause fish mycoses []. This broad spectrum activity makes it a promising candidate for further investigation as a fungicide. Importantly, the study also found that this compound did not exhibit lethal effects on fish even at the highest concentrations tested [], suggesting a potential for low toxicity towards fish. This is particularly relevant for its potential application in aquaculture.
Q2: What is known about the synthesis of this compound?
A2: The study describes the synthesis of this compound through the reduction of its corresponding ester using aluminium lithium hydride []. This method suggests that the synthesis involves the reaction of a 4-fluorophenoxy acetic acid ester with aluminium lithium hydride, a strong reducing agent, to yield the desired alcohol.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

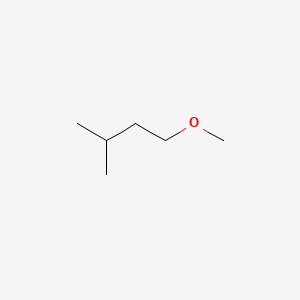



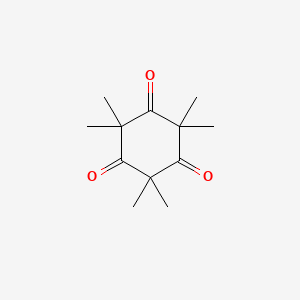
![1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene](/img/structure/B1330371.png)




